molecular formula C10H7N3O2S B8356122 5H-Pyrimido[4,5-b][1,4]benzothiazine-2,4(1H,3H)-dione

5H-Pyrimido[4,5-b][1,4]benzothiazine-2,4(1H,3H)-dione

Cat. No.: B8356122
M. Wt: 233.25 g/mol
InChI Key: RPSUHFBJZQPJMT-UHFFFAOYSA-N
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Description

5H-Pyrimido[4,5-b][1,4]benzothiazine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C10H7N3O2S and its molecular weight is 233.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H7N3O2S

Molecular Weight

233.25 g/mol

IUPAC Name

1,5-dihydropyrimido[4,5-b][1,4]benzothiazine-2,4-dione

InChI

InChI=1S/C10H7N3O2S/c14-8-7-9(13-10(15)12-8)16-6-4-2-1-3-5(6)11-7/h1-4,11H,(H2,12,13,14,15)

InChI Key

RPSUHFBJZQPJMT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC3=C(S2)NC(=O)NC3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Then, to a solution or suspension of a 5-hydroxypyrimidine-2,4(1H,3H)-dione derivative of formula (IV) in a reaction inert solvent is added N-bromosuccinimide portion-wise at room temperature. A preferred solvent is ethanol. The reaction mixture is stirred until the derivative of formula (IV) disappears. Then, a 2-aminobenzenethiol derivative of formula (V) is added and the mixture is heated at reflux. Certain 2-aminobenzenethiol derivatives of formula (V) are commercially available and, further, the derivatives of formula (V) can be prepared from the corresponding 2-aminobenzothiazoles by hydrolysis as described by Mital, R. L., et al., J. Chem. Soc. (c), 2148 (1969). When a precipitate results after reflux of the reaction mixture, the precipitate is collected to give a 1,5-dihydro-2H-pyrimido[4,5-b][1,4]benzothiazine-2,4(3H)-dione derivative of formula (I). When no precipitate is obtained after reflux, the derivative of formula (I) is obtained by chromatographic separation on silica gel. The foregoing method for reacting derivatives of formula (IV) with derivatives of formula (V) to yield derivatives of formula (I) is analogous to the method described by Sako, M., et al., Chem. Pharm. Bull., 32, 2474 (1984).
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